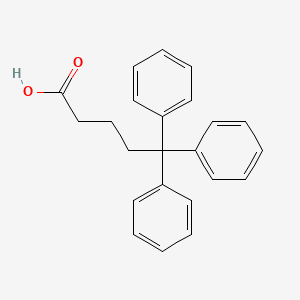
5,5,5-Triphenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Triphenylpentanoic acid is an organic compound with the molecular formula C23H22O2 It is characterized by the presence of three phenyl groups attached to the fifth carbon of a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Triphenylpentanoic acid typically involves the reaction of triphenylmethane with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of Grignard reagents, where triphenylmethyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions or other alkylation techniques, followed by purification processes such as recrystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5,5-Triphenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
5,5,5-Triphenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5,5-Triphenylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Phenylpentanoic acid: A monocarboxylic acid with a single phenyl group at the δ-position.
7,7,7-Triphenylheptanoic acid: A longer chain analog with similar structural features.
Uniqueness: 5,5,5-Triphenylpentanoic acid is unique due to the presence of three phenyl groups at the same carbon position, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in specialized applications.
Propriétés
Numéro CAS |
33885-03-9 |
|---|---|
Formule moléculaire |
C23H22O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5,5,5-triphenylpentanoic acid |
InChI |
InChI=1S/C23H22O2/c24-22(25)17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) |
Clé InChI |
MSIAYOAPKLPCMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


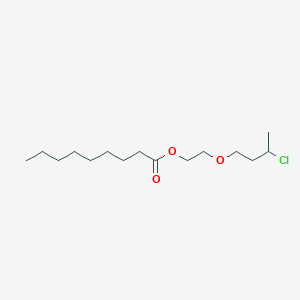
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)




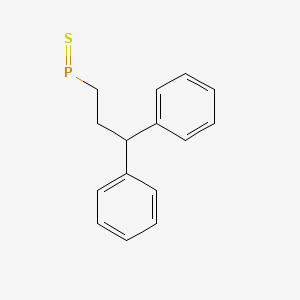
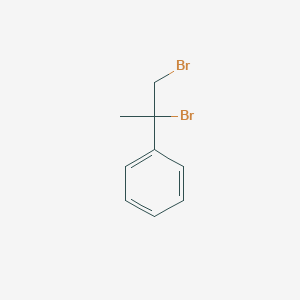
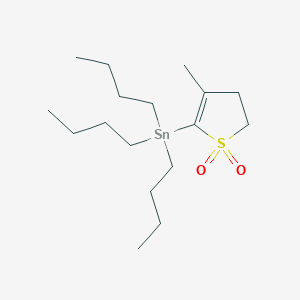


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
